1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride
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Description
1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride is a useful research compound. Its molecular formula is C16H22ClN3OS2 and its molecular weight is 371.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride are the COX and LOX enzymes . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its targets, the COX and LOX enzymes, by binding to their active sites . This binding inhibits the enzymes’ activity, leading to a decrease in the production of pro-inflammatory mediators .
Biochemical Pathways
The compound affects the COX/LOX pathways . By inhibiting these enzymes, this compound disrupts the synthesis of prostaglandins and leukotrienes, which are key mediators in the inflammatory response . This disruption can lead to downstream effects such as reduced inflammation.
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX and LOX enzymes . This inhibition leads to a decrease in the production of pro-inflammatory mediators, resulting in anti-inflammatory effects .
Properties
IUPAC Name |
1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]butan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2.ClH/c1-2-4-16(20)19-8-6-18(7-9-19)11-15-17-13(12-22-15)14-5-3-10-21-14;/h3,5,10,12H,2,4,6-9,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKRQVVZZMPFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.